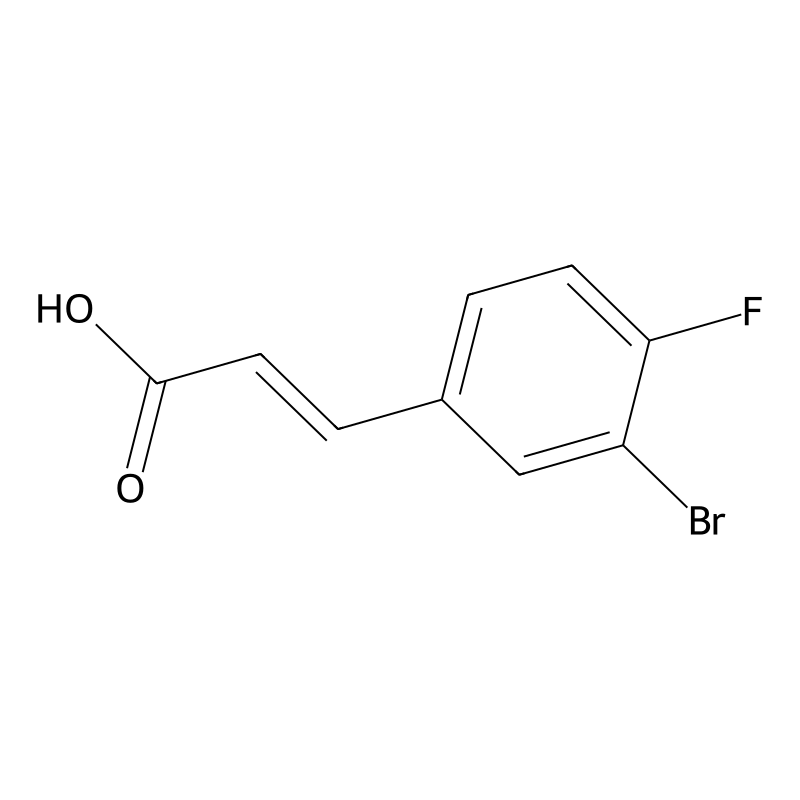3-Bromo-4-fluorocinnamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
3-Bromo-4-fluorocinnamic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 245.05 g/mol. It features a cinnamic acid backbone with bromine and fluorine substituents positioned at the 3 and 4 positions of the phenyl ring, respectively. The compound is typically found as a light yellow solid with a melting point ranging from 189 to 192 °C . Its structure can be represented as follows:
- Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitutions, allowing for the introduction of different functional groups.
- Oxidation Reactions: The double bond in the cinnamic acid moiety can be oxidized to form epoxides or diols, which are useful intermediates in organic synthesis.
- Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids, facilitating the introduction of aryl groups.
Research indicates that compounds similar to 3-Bromo-4-fluorocinnamic acid exhibit significant biological activities, particularly in oncology and antifungal applications. For example, halogenated compounds have been shown to possess antitumor properties by inhibiting critical metabolic pathways in cancer cells, leading to increased apoptosis and necrosis. Additionally, related compounds have demonstrated antifungal activity against pathogens like Candida albicans, suggesting potential therapeutic applications for 3-Bromo-4-fluorocinnamic acid in treating fungal infections.
The synthesis of 3-Bromo-4-fluorocinnamic acid can be achieved through a multi-step process involving the following key steps:
- Starting Materials: The synthesis begins with malonic acid and 3-bromo-4-fluorobenzaldehyde.
- Reaction Conditions: The reaction is conducted in pyridine with piperidine as a catalyst at elevated temperatures (100 °C) for approximately three hours.
- Isolation: After completion, the reaction mixture is concentrated under reduced pressure, followed by the addition of distilled water. The resulting precipitate is filtered and recrystallized from ethanol to yield the desired product .
3-Bromo-4-fluorocinnamic acid finds applications across various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for cancer and antifungal therapies.
- Synthetic Chemistry: It acts as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds through cross-coupling reactions.
- Material Science: Its unique properties may also be explored in developing new materials or additives for polymers.
Studies on related compounds suggest that 3-Bromo-4-fluorocinnamic acid could interact with various biological targets, influencing metabolic pathways crucial for cell survival and proliferation. For instance, brominated compounds have been shown to modulate enzyme activity and cytokine expression related to tumor growth and immune response. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound.
3-Bromo-4-fluorocinnamic acid shares structural similarities with several other halogenated cinnamic acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 3-(4-Bromo-3-fluorophenyl)acrylic acid | 0.96 | Similar structure; potential for similar reactivity |
| 3-(3-Bromo-2-fluorophenyl)acrylic acid | 0.92 | Different substitution pattern; varied biological activity |
| 3-(2,5-Dibromo-4-fluorophenyl)acrylic acid | 0.90 | Increased bromination; potential enhancement of biological effects |
| 3-(2-Bromo-3-fluorophenyl)acrylic acid | 0.88 | Variation in halogen positioning; distinct reactivity profile |
These compounds illustrate the diversity within halogenated cinnamic acids while emphasizing the unique characteristics of 3-Bromo-4-fluorocinnamic acid, particularly its specific combination of bromine and fluorine substituents that may influence its chemical behavior and biological activity.








